2-Hydroxyphenyl 2,2-dimethylpropanoate
Description
2-Hydroxyphenyl 2,2-dimethylpropanoate is an ester derivative featuring a phenolic hydroxyl group and a bulky 2,2-dimethylpropanoate (pivaloyl) moiety. It is commonly synthesized via esterification reactions involving 2-hydroxyphenol and pivaloyl chloride, though alternative methods, such as transesterification or hydrolysis of symmetric esters, have also been reported . The compound’s applications span organic synthesis intermediates, pharmaceutical precursors, and stabilizers in polymer chemistry due to its resistance to hydrolysis compared to less hindered esters.
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(2-hydroxyphenyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)10(13)14-9-7-5-4-6-8(9)12/h4-7,12H,1-3H3 |
InChI Key |
XAYGDRSDGBQVSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=CC=C1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyphenyl 2,2-dimethylpropanoate typically involves the esterification of 1,2-benzenediol with pivaloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually involve cooling the reaction mixture to 0°C to control the exothermic nature of the reaction and then allowing it to warm to room temperature to complete the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The crude product is then purified through distillation or recrystallization to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyphenyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound back to catechol.
Substitution: The pivaloyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require acidic or basic catalysts to facilitate the exchange of the pivaloyl group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Catechol and its derivatives.
Substitution: Various substituted catechols depending on the reagents used.
Scientific Research Applications
2-Hydroxyphenyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxyphenyl 2,2-dimethylpropanoate involves its interaction with various molecular targets. The pivaloyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to interact with intracellular targets. The compound can inhibit enzymes by binding to their active sites or by modifying their structure through covalent interactions. These interactions can disrupt normal cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections provide a detailed comparison of 2-hydroxyphenyl 2,2-dimethylpropanoate with analogous esters, focusing on synthesis, yields, substituent effects, and physicochemical properties.
Hydroxyl Group Position and Hydrophilicity
The position of hydroxyl groups significantly impacts solubility and reactivity:
- 4-Hydroxypentyl 2,2-dimethylpropanoate (CAS 138459-92-4) contains a hydroxyl group on the fourth carbon of a pentyl chain, enhancing hydrophilicity compared to the aromatic hydroxyl group in 2-hydroxyphenyl derivatives. This compound’s branched structure reduces water solubility but improves lipid compatibility .
Table 2: Solubility and Hydroxyl Group Influence
| Compound Name | Hydroxyl Position | Solubility Profile |
|---|---|---|
| 4-Hydroxypentyl derivative | Aliphatic (C4) | Moderate in water, high in lipids |
| 2-Hydroxyphenyl derivative | Aromatic (C2) | Low in water, high in organics |
Steric and Electronic Effects
- Bulkier Esters: Compounds like 2-[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-oxoethyl 2,2-dimethylpropanoate (184) (from Handbook of Hydroxyacetophenones) demonstrate extreme steric hindrance due to multiple tert-butyl groups, drastically reducing reactivity in nucleophilic substitutions compared to 2-hydroxyphenyl derivatives .
- Electron-Withdrawing Substituents: Derivatives with electron-withdrawing groups (e.g., nitro, cyano) exhibit lower yields due to reduced nucleophilicity. For example, (2-Bromopyridin-4-yl)formamido 2,2-dimethylpropanoate (30) achieved only 36% yield .
Key Research Findings
Synthetic Scalability: The 62% yield for 3-chloro-2-hydroxy-1-propyl 2,2-dimethylpropanoate on a multigram scale highlights the practicality of pivaloyl esters in industrial applications .
Substituent-Driven Reactivity : Thiophene-containing esters (e.g., compound 17) outperform aromatic or aliphatic analogs in yield due to favorable electronic effects .
Stability Trade-offs : While pivaloyl esters resist hydrolysis, their steric bulk can hinder reactions requiring nucleophilic attack, as seen in carbamoyl derivatives .
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